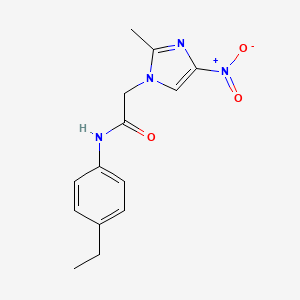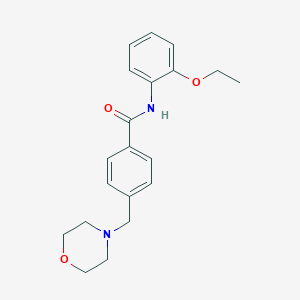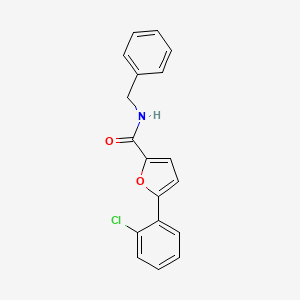![molecular formula C15H18N2O5 B5703936 methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5703936.png)
methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate, also known as Methyl 3-(4-methylpiperidin-1-yl)-5-nitrobenzoate or Methyl 3-(4-methylpiperidin-1-yl)carbonyl-5-nitrobenzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
Methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate is believed to exert its therapeutic effects through the modulation of various neurotransmitter systems in the brain. Specifically, it has been shown to enhance the activity of the GABAergic system, which is involved in the regulation of anxiety, sleep, and muscle relaxation. It has also been shown to inhibit the activity of the glutamatergic system, which is involved in the regulation of learning and memory.
Biochemical and Physiological Effects:
This compound 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to reduce pain by inhibiting the activity of pain-sensing neurons in the spinal cord. Additionally, it has been shown to have anxiolytic and sedative effects.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate in lab experiments is its ability to modulate multiple neurotransmitter systems, making it a potentially useful tool for investigating the role of these systems in various physiological and pathological processes. One limitation, however, is its relatively low potency compared to other compounds that target the same systems.
Future Directions
There are several future directions for research on methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further investigation into its mechanisms of action and potential therapeutic applications in other areas, such as pain management and anxiety disorders, is warranted. Finally, the development of more potent analogs of this compound 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate may improve its utility as a research tool and potential therapeutic agent.
Synthesis Methods
Methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate can be synthesized through a multi-step process that involves the reaction of 4-methylpiperidine with 3-nitrobenzoyl chloride in the presence of a base, followed by the addition of methyl iodide. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
Methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use as a treatment for Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
methyl 3-(4-methylpiperidine-1-carbonyl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-10-3-5-16(6-4-10)14(18)11-7-12(15(19)22-2)9-13(8-11)17(20)21/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAWEHZIKCRGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)

![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)

![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)
![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)


![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)

![3,6,6-trimethyl-2-[(4-methyl-1-piperazinyl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5703921.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5703924.png)